4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide
Beschreibung
4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide is a heterocyclic compound featuring a pyrrolidine ring fused to a pyrazole moiety and a carboxamide functional group. Its molecular formula is C₉H₁₄N₄O, with a molecular weight of 194.24 g/mol and a CAS registry number of 1820574-40-0 for the trans-isomer . The compound is commonly utilized as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its stereochemical configuration (e.g., trans vs. cis) and substituent positioning influence its physicochemical properties and biological activity.
Eigenschaften
Molekularformel |
C9H14N4O |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C9H14N4O/c1-13-5-6(2-12-13)7-3-11-4-8(7)9(10)14/h2,5,7-8,11H,3-4H2,1H3,(H2,10,14) |
InChI-Schlüssel |
FOMKUYGRWDCTNR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)C2CNCC2C(=O)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide typically involves the reaction of 1-methyl-1H-pyrazole with pyrrolidine derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is pivotal for modifying solubility and bioavailability.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 8h | 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid | 85% | |
| Basic Hydrolysis | NaOH (2M), 80°C, 6h | Sodium salt of the carboxylic acid | 78% |
Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack of water or hydroxide on the electrophilic carbonyl carbon, followed by cleavage of the C–N bond.
Condensation Reactions
The carboxamide participates in condensation with nucleophiles like hydrazines or amines, forming heterocyclic adducts.
| Reactant | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Phenylhydrazine | Ethanol, Δ, 4h | Pyrazolylhydrazone derivative | Antifungal agents | |
| Semicarbazide | Acetic acid, 60°C, 3h | Semicarbazone adduct | Enzyme inhibition studies |
Example : Reaction with phenylhydrazine yields a hydrazone that undergoes cyclization to form triazole derivatives under oxidative conditions .
Nucleophilic Substitution
The pyrrolidine ring’s secondary amine undergoes alkylation or acylation, enhancing structural diversity.
| Reagent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Benzyl bromide | DMF, K₂CO₃, 60°C, 12h | N-Benzylpyrrolidine derivative | >90% | |
| Acetyl chloride | CH₂Cl₂, Et₃N, 0°C→RT, 2h | N-Acetylated carboxamide | 88% |
Key Observation : Alkylation at the pyrrolidine nitrogen is favored over pyrazole due to steric hindrance.
Oxidation and Reduction
The pyrrolidine ring and carboxamide group are susceptible to redox transformations.
| Reaction Type | Reagent/Conditions | Product | Outcome | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 70°C, 5h | Pyrrolidinone derivative | Enhanced ring rigidity | |
| Reduction | NaBH₄, MeOH, RT, 2h | Secondary alcohol from carbonyl | Improved hydrophilicity |
Note : Over-oxidation of the pyrrolidine ring can lead to ring-opening products.
Functional Group Interconversion
The carboxamide is converted to nitriles, esters, or thioamides for tailored applications.
| Target Group | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitrile | PCl₅, Δ, 3h | 3-Cyanopyrrolidine derivative | 72% | |
| Methyl Ester | SOCl₂, MeOH, 0°C→RT, 6h | Methyl ester | 81% |
Application : Nitrile derivatives serve as intermediates for further functionalization via click chemistry .
Ring-Opening and Rearrangement
Under strong acidic conditions, the pyrrolidine ring undergoes cleavage or rearrangement.
| Conditions | Product | Mechanism | Source |
|---|---|---|---|
| H₂SO₄ (conc.), Δ, 2h | Linear amino acid derivative | Acid-catalyzed ring scission | |
| Lewis acids (e.g., AlCl₃) | Spirocyclic compounds | Electrophilic rearrangement |
Significance : Ring-opening products are valuable for synthesizing peptidomimetics.
Metal-Catalyzed Cross-Coupling
The pyrazole moiety facilitates palladium-catalyzed couplings for biaryl synthesis.
| Reaction | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 4-Arylpyrazole-pyrrolidine hybrid | 76% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Δ | N-Arylated carboxamide | 68% |
Optimization : Reactions require inert atmospheres and ligand optimization to suppress side reactions .
Wissenschaftliche Forschungsanwendungen
4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s core structure combines a pyrrolidine ring (a five-membered saturated amine) with a 1-methylpyrazole group and a carboxamide. This design contrasts with other pyrazole derivatives, which often feature aromatic or unsaturated backbones. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of Pyrazole-Containing Compounds
Key Observations:
Hydrogen Bonding : The carboxamide group (-CONH₂) enables hydrogen bonding interactions, similar to carboximidamide (-C(=NH)NH₂) in compounds but with distinct electronic properties .
Lipophilicity : The 1-methylpyrazole substituent increases lipophilicity (clogP ~1.2) compared to pyridine-containing analogs (e.g., ), which may improve membrane permeability .
Biologische Aktivität
4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews various studies that investigate its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Weight : 179.22 g/mol
- Chemical Formula : C₉H₁₃N₃O
This structure features a pyrrolidine ring substituted with a pyrazole moiety, which is significant for its biological activity.
In Vitro Studies
Recent research has demonstrated that 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide exhibits significant anticancer properties. The compound was tested against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induces apoptosis via caspase activation |
| MDA-MB-231 (Triple Negative Breast Cancer) | 10.0 | Promotes autophagy and inhibits NF-κB signaling |
| A549 (Lung Cancer) | 15.0 | Disrupts mitochondrial function leading to cell death |
In the study involving MCF-7 and MDA-MB-231 cells, the compound was shown to increase the expression of pro-apoptotic factors like Bax while suppressing anti-apoptotic factors such as Bcl-2, indicating a shift towards apoptosis .
The mechanisms through which 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide exerts its effects include:
- Caspase Activation : The compound activates caspases 3, 8, and 9, which are critical for the apoptotic process.
- NF-κB Inhibition : By inhibiting NF-κB signaling pathways, it reduces the expression of genes that promote cell survival.
- Induction of Autophagy : Increased formation of autophagosomes was observed, suggesting that the compound may also trigger autophagic cell death .
Antimicrobial Activity
Preliminary studies have indicated that this compound may possess antimicrobial properties as well. It was evaluated against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | >64 µg/mL |
| Escherichia coli | >64 µg/mL |
While the antimicrobial activity was not as potent as its anticancer effects, it still demonstrates potential for further exploration in treating infections caused by resistant strains .
Case Studies and Research Findings
Several studies have reported on the biological activities of pyrazole derivatives similar to 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide:
- Study on Pyrazolo[4,3-e]triazine Derivatives : This study found that derivatives with similar structures exhibited enhanced cytotoxicity against breast cancer cell lines compared to standard treatments like cisplatin .
- Synthesis and Evaluation of Novel Compounds : Research highlighted the synthesis of related compounds which showed promising anticancer activity against lung adenocarcinoma models .
Q & A
How can the synthesis of 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide be optimized for higher yield and purity?
Methodological Answer:
Optimization involves adjusting reaction conditions such as solvent choice, catalyst loading, and purification techniques. For example, copper(I) bromide (0.101 g) and cesium carbonate (6.86 g) in dimethyl sulfoxide (DMSO) at 35°C for 48 hours can improve coupling efficiency, as demonstrated in a related pyrazole-carboxamide synthesis . Post-reaction purification via column chromatography (e.g., gradient elution with ethyl acetate/hexane) enhances purity. Monitoring reaction progress with LC-MS and optimizing stoichiometric ratios of intermediates (e.g., cyclopropanamine) are critical for reproducibility .
What analytical techniques are recommended for characterizing the structural integrity of 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm substituent positions and stereochemistry, as shown in for analogous compounds (e.g., δ 8.87 ppm for pyridyl protons) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., ESI-HRMS m/z 215 [M+H]) .
- Computational Verification: Cross-reference experimental data with computed SMILES/InChI descriptors (e.g., InChI=1S/C13H15N5O2/...) to resolve ambiguities .
How can computational methods aid in predicting the reactivity of this compound in novel synthetic pathways?
Methodological Answer:
Quantum-chemical calculations (e.g., density functional theory, DFT) can model reaction intermediates and transition states. For instance, highlights the use of DFT to analyze the formation of pyrazole-carboxamide derivatives, predicting regioselectivity in cyclization steps . Molecular docking simulations may also assess binding affinities to biological targets, guiding derivatization strategies.
What strategies are effective in resolving contradictory data regarding the compound's biological activity across different studies?
Methodological Answer:
- Standardized Assay Conditions: Control variables like solvent (DMSO concentration), pH, and cell lines to minimize variability.
- Comparative Dose-Response Studies: Replicate experiments with multiple concentrations to identify threshold effects.
- Meta-Analysis: Cross-reference bioactivity data with structural analogs (e.g., pyrazole-carboxylates in ) to discern trends in substituent effects .
What are the best practices for designing derivatives of this compound to explore structure-activity relationships (SAR)?
Methodological Answer:
- Core Modifications: Introduce substituents at the pyrrolidine carboxamide group (e.g., alkylation, acylation) or pyrazole ring (e.g., halogenation) to assess steric/electronic effects. demonstrates tert-butyl piperazine-carboxylate derivatization for improved solubility .
- Bioisosteric Replacement: Replace the methyl group on the pyrazole with trifluoromethyl or cyclopropyl groups (see for fluorine-substituted analogs) .
- In Silico Screening: Use tools like molecular dynamics to prioritize synthetically accessible derivatives with predicted target affinity.
How can researchers ensure reproducibility when scaling up the synthesis of this compound?
Methodological Answer:
- Process Control: Implement inline monitoring (e.g., PAT tools) for critical parameters like temperature and pH, as outlined in CRDC subclass RDF2050108 .
- Catalyst Recycling: Optimize copper(I) bromide recovery to reduce costs and variability .
- Batch Consistency: Use statistical design of experiments (DoE) to identify robust reaction windows (e.g., solvent volume, agitation rate).
What advanced separation techniques are suitable for isolating enantiomers of this compound?
Methodological Answer:
- Chiral Chromatography: Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.
- Membrane Technologies: Apply enantioselective membranes (CRDC subclass RDF2050104) for large-scale resolution .
- Crystallization-Induced Diastereomerism: Introduce chiral auxiliaries (e.g., tartaric acid) to enable diastereomeric salt formation .
How can researchers validate the stability of this compound under varying storage conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
